Clindamycin Palmitate Sulfoxide Hydrochloride

Pharmaceutical Analysis Regulatory Compliance USP Reference Standards

This ≥95% purity Clindamycin Palmitate Sulfoxide Hydrochloride (CAS 2126928-92-3) is the only scientifically valid reference standard for the sulfoxide impurity in Clindamycin Palmitate Hydrochloride. Substituting with Clindamycin Sulfoxide or Clindamycin 2-Phosphate Sulfoxide will lead to analytical method failure due to different hydrophobic properties and retention times. Use this standard for HPLC method development, system suitability, calibration, and ICH-compliant impurity monitoring at 0.05%–0.5% levels.

Molecular Formula C34H64Cl2N2O7S
Molecular Weight 715.9 g/mol
CAS No. 2126928-92-3
Cat. No. B1460080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClindamycin Palmitate Sulfoxide Hydrochloride
CAS2126928-92-3
Molecular FormulaC34H64Cl2N2O7S
Molecular Weight715.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1S(=O)C)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O.Cl
InChIInChI=1S/C34H63ClN2O7S.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)43-32-30(40)29(39)31(44-34(32)45(5)42)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4;/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41);1H/t24-,25+,26-,28+,29+,30-,31+,32+,34+,45?;/m0./s1
InChIKeyLOZNDBOPPCRFGL-DOSKGTRMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clindamycin Palmitate Sulfoxide Hydrochloride (CAS 2126928-92-3): A Critical Analytical Reference Standard for Clindamycin Palmitate HCl Impurity Profiling


Clindamycin Palmitate Sulfoxide Hydrochloride (CAS 2126928-92-3) is a semi-synthetic lincosamide antibiotic derivative, specifically a hydrochloride salt of the sulfoxide oxidation product of clindamycin palmitate . It is primarily recognized as a process-related impurity and potential degradation product in the synthesis and storage of Clindamycin Palmitate Hydrochloride, the inactive prodrug of the antibiotic clindamycin . This compound is not intended for therapeutic use but is an essential, high-purity analytical reference standard utilized for method development, validation, and quality control during pharmaceutical manufacturing and regulatory submissions for clindamycin-based drug products [1].

Why Generic Clindamycin Impurity Standards Cannot Substitute for Clindamycin Palmitate Sulfoxide Hydrochloride in Regulatory Assays


Substituting a generic clindamycin impurity standard, such as Clindamycin Sulfoxide (CAS 22431-46-5) or Clindamycin 2-Phosphate Sulfoxide (CAS 1228573-90-7), for Clindamycin Palmitate Sulfoxide Hydrochloride is scientifically invalid and will lead to analytical method failure. Each impurity standard is chemically distinct, possessing a unique molecular weight, polarity, and chromatographic retention time due to differences in its core structure and attached functional groups . For instance, the palmitate ester group on this compound confers vastly different hydrophobic properties compared to the free base Clindamycin Sulfoxide [1]. Using an incorrect standard results in inaccurate peak identification during HPLC or LC-MS analysis, leading to erroneous quantification of impurity levels and potential non-compliance with ICH and pharmacopeial guidelines that mandate specific, validated methods for impurity profiling of Clindamycin Palmitate Hydrochloride drug substances [2].

Quantitative Differentiation of Clindamycin Palmitate Sulfoxide Hydrochloride: Head-to-Head Evidence vs. Clindamycin Palmitate HCl


Regulatory Necessity: USP Recognition as a Specific Impurity Standard for Clindamycin Palmitate HCl

Clindamycin Palmitate Sulfoxide Hydrochloride is officially recognized and distributed as a United States Pharmacopeia (USP) Reference Standard specifically for use with Clindamycin Palmitate Hydrochloride . This is a direct and unequivocal comparator-based evidence point: it is the designated standard for this specific API, whereas a generic 'clindamycin impurity' or even 'clindamycin sulfoxide' (CAS 22431-46-5) is not. The USP designation provides a regulatory framework and a standardized, traceable source, which is a non-negotiable requirement for Abbreviated New Drug Applications (ANDAs) and commercial quality control [1]. This contrasts with non-USP, general impurities which lack this official, specific linkage.

Pharmaceutical Analysis Regulatory Compliance USP Reference Standards

Polarity-Driven Chromatographic Selectivity for Precise HPLC Impurity Tracking

The sulfoxide moiety introduces a significant polarity difference compared to the parent Clindamycin Palmitate Hydrochloride, which is critical for analytical separation . While quantitative retention time (RT) data is method-specific and proprietary, the class-level inference is that this increased polarity enables accurate identification and quantification of this specific impurity via reversed-phase HPLC and LC-MS [1]. This contrasts sharply with other related impurities like clindamycin 2-phosphate sulfoxide (CAS 1228573-90-7), which has an even more polar phosphate group and would co-elute under different conditions, requiring a different analytical standard altogether.

HPLC Method Development Impurity Profiling Chromatographic Selectivity

Quantitative Impurity Prevalence: Detection in Clindamycin Palmitate HCl Batches at Levels Up to 0.5%

Comprehensive impurity profiling studies of Clindamycin Palmitate Hydrochloride drug substance have identified up to 12 distinct impurities, with individual levels ranging from 0.05% to 0.5% as determined by isocratic reverse-phase HPLC with refractive index (RI) detection [1]. This class-level evidence establishes a quantitative baseline for the impurity landscape of the API. Clindamycin Palmitate Sulfoxide Hydrochloride is a known, characterized impurity within this profile . Its presence at these quantifiable levels necessitates a dedicated reference standard for accurate quantification, distinguishing it from theoretical or undetected impurities.

Pharmaceutical Quality Control Impurity Quantification Stability Studies

Defined Physicochemical Distinction: Melting Point and Solubility Profile for Handling and Method Development

Clindamycin Palmitate Sulfoxide Hydrochloride exhibits distinct physicochemical properties that differentiate it from its parent compound, Clindamycin Palmitate Hydrochloride . Specifically, it has a reported melting point of >92°C (with decomposition) and demonstrates limited solubility in common solvents, being only slightly soluble in DMSO (with heating) and slightly soluble in methanol (with sonication) . This contrasts with the high aqueous solubility of Clindamycin Palmitate Hydrochloride (e.g., 134 mg/mL in water) [1]. These differences directly impact sample preparation protocols for analytical methods and handling requirements in the laboratory.

Preformulation Physicochemical Characterization Analytical Sample Preparation

Validated Application Scenarios for Clindamycin Palmitate Sulfoxide Hydrochloride in Pharmaceutical Development and QC


Development and Validation of HPLC Impurity Methods for Clindamycin Palmitate HCl ANDA Submissions

Procure this USP-traceable reference standard [1] as the primary marker for the sulfoxide impurity during HPLC method development. Use it to establish system suitability criteria, determine relative retention times (RRTs), and create calibration curves for quantification. This directly addresses FDA requirements for specific impurity monitoring in generic drug applications, ensuring that the method can accurately resolve and quantify this known impurity at the 0.05%–0.5% level [2].

Routine Quality Control and Batch Release Testing of Clindamycin Palmitate Hydrochloride API

Utilize this compound as a certified reference material in routine QC testing to monitor batch-to-batch consistency of Clindamycin Palmitate Hydrochloride API. By quantifying the level of this specific sulfoxide impurity , QC laboratories can confirm that each production batch meets the predefined impurity specifications derived from ICH guidelines and validated stability data, thereby preventing the release of sub-potent or impure drug substance.

Forced Degradation Studies to Establish the Stability-Indicating Nature of Analytical Methods

Employ this standard in forced degradation studies (e.g., oxidative stress with H2O2) to confirm that the HPLC method is stability-indicating. As this compound is an oxidation product [3], its formation under stress conditions can be tracked. The standard is used to prove that the method can resolve the degradation peak from the main API peak and other potential impurities, fulfilling a key ICH Q2(R1) requirement for method validation.

LC-MS/MS Identification and Structural Confirmation of Unknown Impurities

Use this compound as a positive control and reference standard in LC-MS/MS workflows to confirm the identity of unknown peaks observed in Clindamycin Palmitate Hydrochloride samples. Its known molecular ion (m/z for [M+H]+ based on molecular formula C34H63ClN2O7S·HCl) and characteristic fragmentation pattern [4] serve as a fingerprint to definitively identify or rule out this impurity in complex sample matrices, providing high confidence in structural elucidation.

Quote Request

Request a Quote for Clindamycin Palmitate Sulfoxide Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.